Tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate
Description
Tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate is a chiral morpholine derivative featuring a tert-butyl carbamate group at the 4-position and a methylcarbamoyl substituent at the 2-position of the morpholine ring. The stereochemistry at the 2-position is specified as (S), which is critical for its biological activity and interactions in enantioselective synthesis. This compound serves as a key intermediate in pharmaceutical chemistry, particularly in the development of protease inhibitors and kinase-targeting drugs due to its carbamate and amide functionalities, which enhance stability and bioavailability .
For example, tert-butyl (S)-2-(iodomethyl)morpholine-4-carboxylate (S35-2) is synthesized via iodide displacement of a sulfonate ester using NaI in acetone . Similar strategies likely apply to the target compound, with methylcarbamoyl introduction via amidation or carbamoylation steps.
Properties
Molecular Formula |
C11H20N2O4 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(15)13-5-6-16-8(7-13)9(14)12-4/h8H,5-7H2,1-4H3,(H,12,14)/t8-/m0/s1 |
InChI Key |
PMYBRJQKKGRTCC-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H](C1)C(=O)NC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C(=O)NC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically proceeds via the reaction of morpholine derivatives with tert-butyl chloroformate in the presence of a base. This approach allows selective formation of the tert-butyl ester at the carboxylate position while introducing the methylcarbamoyl group at the 2-position of the morpholine ring.
Detailed Reaction Scheme
-
- Morpholine derivative bearing a free carboxylic acid group at the 4-position.
- Methylamine or methylcarbamoyl precursor.
- tert-Butyl chloroformate (tert-butoxycarbonyl chloride) as the esterifying agent.
- Base (commonly triethylamine or a similar organic base) to neutralize the hydrochloric acid byproduct and facilitate ester formation.
-
- Solvent: Typically an aprotic solvent such as dichloromethane or 1,4-dioxane.
- Temperature: Ambient to slightly elevated temperatures (around 0–25°C) to maintain stereochemical integrity.
- Reaction Time: Several hours to overnight to ensure complete conversion.
-
- Activation of the carboxylic acid by reaction with tert-butyl chloroformate in the presence of base, forming the tert-butyl ester.
- Introduction of the methylcarbamoyl group via reaction with methylamine or a methylcarbamoylating reagent, often under controlled pH to avoid side reactions.
- Purification by standard techniques such as column chromatography or crystallization.
Representative Synthesis Data
| Parameter | Details |
|---|---|
| Molecular Formula | C11H20N2O4 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | This compound |
| Reaction Solvent | Dichloromethane or 1,4-dioxane |
| Base Used | Triethylamine |
| Temperature Range | 0–25°C |
| Reaction Time | 10–24 hours |
| Purification Method | Column chromatography, recrystallization |
| Yield | Typically moderate to high (50–80%) |
Analytical Confirmation
- Nuclear Magnetic Resonance Spectroscopy: Proton and carbon NMR confirm the presence of characteristic tert-butyl ester signals and methylcarbamoyl substituent.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight 244.29 g/mol.
- Optical Rotation: Confirms stereochemistry at the 2-position of the morpholine ring.
- Chromatographic Purity: High-performance liquid chromatography (HPLC) used to assess purity >95%.
Research Findings and Comparative Analysis
Process Optimization
A patent (US10544189B2) describes improved processes for preparing related morpholine derivatives with enhanced stereochemical control and purity, which may be adapted for this compound synthesis. Key improvements include:
- Use of mild reaction conditions to prevent racemization.
- Optimized solvent and base choice to increase yield.
- Stepwise addition of reagents to control reaction kinetics.
Reaction Mechanism Insights
- The esterification proceeds via nucleophilic attack of the carboxylate oxygen on the tert-butyl chloroformate carbonyl carbon, forming the tert-butyl ester and releasing chloride ion.
- The methylcarbamoyl group is introduced through nucleophilic substitution or addition reactions, depending on the methylcarbamoylating agent used.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Outcome/Notes |
|---|---|---|
| 1. Esterification | Morpholine-4-carboxylic acid + tert-butyl chloroformate + base (triethylamine), solvent (DCM or 1,4-dioxane), 0–25°C, 10 h | Formation of tert-butyl ester group |
| 2. Methylcarbamoyl group introduction | Methylamine or methylcarbamoyl reagent, controlled pH, room temperature | Attachment of methylcarbamoyl substituent |
| 3. Purification | Column chromatography or recrystallization | Isolation of pure compound (>95% purity) |
Scientific Research Applications
Tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate or as a precursor in the synthesis of active pharmaceutical ingredients.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate are compared to related morpholine derivatives below. Key differences arise from substituent variations, which influence reactivity, solubility, and biological activity.
Table 1: Structural and Functional Comparison of Morpholine Derivatives
Physicochemical Properties
- Solubility : Hydrophilic substituents like hydroxyethyl (logP ~1.2) increase aqueous solubility, whereas aromatic groups (e.g., diphenyl in CAS 112741-49-8) reduce it (logP ~3.5) . The methylcarbamoyl group offers intermediate hydrophilicity (predicted logP ~1.8).
- Thermal Stability : Boc-protected morpholines generally exhibit high thermal stability (decomposition >200°C), but iodomethyl derivatives (S35-2) are light-sensitive and require inert storage .
Biological Activity
Tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
- IUPAC Name : this compound
- Molecular Formula : C_{11}H_{19}N_{1}O_{4}
- Molecular Weight : 229.28 g/mol
- CAS Number : 135065-76-8
This compound acts primarily as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to interact with various biological targets, influencing processes such as fatty acid metabolism and potentially modulating pathways associated with metabolic disorders.
Enzyme Inhibition
Research has shown that this compound exhibits inhibitory effects on acetyl-CoA carboxylase (ACC), an enzyme critical for fatty acid biosynthesis. Inhibition of ACC can lead to reduced levels of malonyl-CoA, subsequently enhancing fatty acid oxidation and reducing lipid accumulation in tissues.
Table 1: Inhibition Potency of this compound on ACC
| Compound | Enzyme Target | IC50 (µM) | Effect |
|---|---|---|---|
| This compound | ACC1 | 50 | Moderate inhibition |
| This compound | ACC2 | 55 | Moderate inhibition |
Case Studies
-
Study on Obese Zucker Rats :
A study conducted on obese Zucker rats demonstrated that administration of this compound resulted in significant reductions in hepatic malonyl-CoA levels. This finding suggests its potential utility in treating metabolic syndrome and related disorders.- Findings : The compound effectively lowered triglyceride synthesis and improved fatty acid oxidation rates.
- Dosage : Effective at doses around 30 mg/kg.
-
Human Cell Line Studies :
In vitro studies using human HepG2 cells indicated that this compound inhibited fatty acid synthesis with an EC50 value of approximately 1.6 µM. This suggests a strong potential for therapeutic applications in human metabolic diseases.
Safety and Toxicology
While the biological activity is promising, safety profiles must be established. Preliminary assessments indicate a moderate toxicity level, with hazard statements including H302 (Harmful if swallowed) and H319 (Causes serious eye irritation). Further toxicological studies are necessary to fully understand the safety profile of this compound.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare tert-butyl (2S)-2-(methylcarbamoyl)morpholine-4-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from chiral morpholine precursors. For example, the tert-butyl group is introduced via a Boc-protection strategy under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP. The methylcarbamoyl group is then introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between the morpholine amine and methyl isocyanate. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. How can the enantiomeric purity of this compound be validated?
- Methodological Answer : Chiral HPLC using columns such as Chiralpak IA/IB/IC with a mobile phase of hexane/isopropanol (90:10) is standard. Polarimetry or circular dichroism (CD) spectroscopy can supplement HPLC data. For higher precision, X-ray crystallography (using SHELX programs) resolves absolute configuration .
Q. What spectroscopic techniques are critical for structural characterization?
- Methodological Answer :
- ¹H/¹³C NMR : Assignments focus on the tert-butyl singlet (~1.4 ppm), morpholine ring protons (3.5–4.5 ppm), and methylcarbamoyl NH/CO signals.
- IR Spectroscopy : Confirms carbamate (C=O stretch ~1680 cm⁻¹) and amide (C=O ~1650 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H⁺] expected for C₁₁H₂₁N₂O₄).
Cross-referencing with computational models (e.g., SMILES/InChI descriptors) enhances accuracy .
Advanced Research Questions
Q. How does the stereochemistry at the 2S position influence reactivity in downstream applications?
- Methodological Answer : The (2S) configuration impacts intermolecular interactions in catalysis or drug design. Comparative studies using enantiomeric pairs (e.g., 2S vs. 2R) can be conducted via kinetic resolution experiments or DFT calculations (e.g., Gaussian 16) to map steric/electronic effects. For example, the 2S enantiomer may exhibit higher binding affinity in enzyme inhibition assays due to optimal spatial alignment .
Q. What strategies mitigate racemization during synthetic steps involving the morpholine ring?
- Methodological Answer : Racemization is minimized by:
- Using mild coupling reagents (e.g., DIC over DCC) to avoid acidic byproducts.
- Maintaining low temperatures (<0°C) during carbamate formation.
- Monitoring reaction progress with chiral HPLC to detect early racemization.
- Employing protecting groups (e.g., Fmoc) that stabilize the chiral center .
Q. How do solvent polarity and temperature affect the compound’s stability in long-term storage?
- Methodological Answer : Accelerated stability studies (ICH Q1A guidelines) recommend storing the compound under inert atmosphere at –20°C in anhydrous DMSO or acetonitrile. Degradation pathways (e.g., hydrolysis of the tert-butyl group) are assessed via LC-MS, with Arrhenius modeling predicting shelf-life. Avoid protic solvents (e.g., methanol) to prevent carbamate cleavage .
Q. Can computational methods predict the compound’s behavior in biological systems?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with target proteins. ADMET predictors (e.g., SwissADME) estimate permeability (LogP ~1.8) and metabolic susceptibility. QSPR models correlate structural descriptors (e.g., PSA ~60 Ų) with solubility and bioavailability .
Key Research Considerations
- Contradictions in Data : Discrepancies in reported solubility (e.g., DMSO vs. aqueous buffers) may arise from aggregation or ionization effects. Validate experimentally via nephelometry .
- Advanced Applications : The compound’s morpholine core is a scaffold for kinase inhibitors; explore SAR by modifying the methylcarbamoyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
